molecular formula C7H7BrN2O2 B8296415 3-Bromo-2-ethyl-6-nitropyridine

3-Bromo-2-ethyl-6-nitropyridine

Cat. No. B8296415
M. Wt: 231.05 g/mol
InChI Key: NHRIBLYRRBJPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09382228B2

Procedure details

A 0° C. solution of H2SO4 (11 mL, 10.83 mmol) was treated slowly with 30% hydrogen peroxide (5.5 mL, 9.42 mmol) in an open flask, stirred for 5 minutes, treated drop-wise with a solution of 5-bromo-6-ethylpyridin-2-amine (3.83 g, 19.05 mmol) in H2SO4 (11 mL) and stirred overnight as the cooling bath expired. The solution was poured into ice water, treated with DCM, cooled in an ice bath and treated slowly with 50% NaOH until pH˜9. The layers were separated, the aqueous layer extracted with DCM (1×) and the combined organics were washed with brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 3-bromo-2-ethyl-6-nitropyridine (2.31 g, 52%) as a yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 8.43 (d, J=8.5 Hz, 1H), 8.04-8.03 (m, 1H), 2.96 (q, J=7.5 Hz, 2H), 1.24 (t, J=7.5 Hz, 3H); MS (ESI) m/z: 233.0 (M+H+).
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
11 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
OO.[Br:3][C:4]1[CH:5]=[CH:6][C:7]([NH2:12])=[N:8][C:9]=1[CH2:10][CH3:11].C(Cl)Cl.[OH-:16].[Na+].[OH:18]S(O)(=O)=O>>[Br:3][C:4]1[C:9]([CH2:10][CH3:11])=[N:8][C:7]([N+:12]([O-:18])=[O:16])=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.83 g
Type
reactant
Smiles
BrC=1C=CC(=NC1CC)N
Name
Quantity
11 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
5.5 mL
Type
reactant
Smiles
OO
Name
Quantity
11 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight as the cooling bath
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM (1×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.